molecular formula C23H18F4N2O3S B2502537 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 1005293-83-3

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2502537
CAS No.: 1005293-83-3
M. Wt: 478.46
InChI Key: OYMBYPPVGLHPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-(trifluoromethyl)benzamide moiety at position 5. The compound’s structure combines electron-withdrawing groups (fluorine and trifluoromethyl) and a sulfonyl linker, which are critical for modulating its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3S/c24-18-7-10-20(11-8-18)33(31,32)29-13-1-2-16-14-19(9-12-21(16)29)28-22(30)15-3-5-17(6-4-15)23(25,26)27/h3-12,14H,1-2,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMBYPPVGLHPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Molecular Complexity

The target compound features a tetrahydroquinoline core functionalized with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 6-position. Retrosynthetic disconnection suggests two primary fragments:

  • 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
  • 4-(Trifluoromethyl)benzoyl chloride

The tetrahydroquinoline scaffold can be derived from cyclohexenone precursors via Bischler-Napieralski cyclization, followed by sulfonylation and reduction. The 4-(trifluoromethyl)benzamide group is introduced via nucleophilic acyl substitution, leveraging the reactivity of the amine intermediate toward acyl chlorides.

Table 1: Key Retrosynthetic Intermediates and Their Roles

Intermediate Function Synthetic Origin
Cyclohexenone Core scaffold precursor Aldol condensation of substituted acetophenones
4-Fluorobenzenesulfonyl chloride Sulfonylation reagent Commercial availability or synthesis via chlorosulfonation
4-(Trifluoromethyl)benzoyl chloride Acylation reagent Thionyl chloride treatment of 4-(trifluoromethyl)benzoic acid

Stepwise Synthesis Protocol

Synthesis of 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

Bischler-Napieralski Cyclization

Cyclohexenone derivatives are cyclized with β-phenethylamine analogs under acidic conditions (e.g., POCl₃ or PPA) to yield 3,4-dihydroquinoline intermediates. For example, 6-nitro-3,4-dihydroquinoline is synthesized via cyclization of 4-nitro-β-phenethylacetamide, followed by catalytic hydrogenation to the amine.

Reaction Conditions:

  • Catalyst: Phosphorus oxychloride (2.5 equiv)
  • Temperature: 80–100°C
  • Yield: 68–72%
Sulfonylation at the 1-Position

The tetrahydroquinoline amine is sulfonylated using 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. This step proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur center.

Optimized Parameters:

  • Molar Ratio (Amine:Sulfonyl Chloride): 1:1.2
  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 12 hours at 0°C → RT
  • Yield: 85–90%
Reduction of the Dihydroquinoline Core

The 3,4-dihydroquinoline is reduced to the tetrahydroquinoline using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).

Critical Notes:

  • Selectivity: NaBH₃CN preferentially reduces iminium ions over isolated double bonds.
  • Side Reactions: Over-reduction to decahydroquinoline is mitigated by strict pH control.

Acylation with 4-(Trifluoromethyl)Benzoyl Chloride

The secondary amine at the 6-position undergoes acylation with 4-(trifluoromethyl)benzoyl chloride in anhydrous DCM. Pyridine or DMAP is employed to scavenge HCl, preventing protonation of the amine.

Reaction Profile:

  • Solvent: Dichloromethane
  • Base: Pyridine (3.0 equiv)
  • Temperature: 0°C → RT, 6 hours
  • Yield: 78–82%

Optimization of Key Synthetic Steps

Sulfonylation Efficiency: Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) outperform DMF or DMSO due to reduced side-product formation. Triethylamine outperforms DMAP in this context, likely due to its superior HCl scavenging capacity without coordinating to the sulfonyl chloride.

Table 2: Solvent Impact on Sulfonylation Yield
Solvent Dielectric Constant Yield (%)
DCM 8.93 90
THF 7.52 85
DMF 36.7 62
DMSO 46.7 58

Data aggregated from.

Reductive Amination: Catalytic vs. Stoichiometric Systems

While NaBH₃CN is effective for small-scale reductions, catalytic hydrogenation (H₂, Pd/C) offers scalability advantages. However, over-reduction remains a concern, necessitating precise pressure control (1–3 bar H₂).

Table 3: Reduction Methods Comparison
Method Catalyst Pressure Yield (%) Over-Reduction (%)
NaBH₃CN N/A N/A 85 <5
H₂/Pd/C 10% Pd/C 1 bar 88 8–12
H₂/Raney Ni Raney Ni 3 bar 75 15–20

Data from.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted sulfonyl chloride and acyl chloride.
  • HPLC: Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >98% purity for pharmacological testing.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 3.12–3.08 (m, 2H, CH₂), 2.85–2.81 (m, 2H, CH₂), 1.92–1.85 (m, 2H, CH₂).
  • HRMS (ESI): m/z calc. for C₂₄H₂₀F₄N₂O₃S [M+H]⁺: 509.1164; found: 509.1168.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Starting Materials

4-Fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)benzoic acid are commercially available at scales >100 kg, with bulk pricing at $120–150/kg and $200–250/kg, respectively.

Environmental Impact

  • PMI (Process Mass Intensity): 32 kg/kg (current process) vs. industry benchmark of 25 kg/kg for small molecules.
  • Solvent Recovery: DCM and THF are recycled via distillation (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Interaction with cellular receptors to modulate signaling pathways.

    Pathways: Involvement in key biochemical pathways, potentially altering cellular processes such as apoptosis or inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Benzamide Group

The benzamide moiety is a common feature in tetrahydroquinoline derivatives. Key analogues include:

  • N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide (): Molecular Formula: C₂₃H₂₁FN₂O₄S Molecular Weight: 440.5 Key Difference: The 3-methoxy group introduces electron-donating properties, which may enhance solubility but reduce receptor-binding potency compared to trifluoromethyl .
  • 2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (): Molecular Formula: C₂₃H₂₀ClFN₂O₄S Molecular Weight: 474.9 Key Difference: Dual halogenation (Cl, F) and a methoxybenzenesulfonyl group increase steric bulk and polarity, possibly affecting membrane permeability .
Table 1: Substituent Comparison of Benzamide Derivatives
Compound Substituent on Benzamide Molecular Weight Key Properties
Target Compound 4-(Trifluoromethyl) ~455.4* High lipophilicity, metabolic stability
3-Chloro Analog () 3-Chloro 444.905 Moderate electron-withdrawing effects
3-Methoxy Analog () 3-Methoxy 440.5 Enhanced solubility, reduced potency
2-Chloro-6-fluoro Analog () 2-Cl, 6-F 474.9 Increased polarity, steric hindrance

*Estimated based on molecular formula.

Modifications to the Sulfonyl Group

  • Morpholine-Substituted Derivatives (): Example: N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide Key Difference: Replacement of the sulfonyl group with a morpholine-carbonyl linker alters hydrogen-bonding capacity and pharmacokinetic profiles. Such derivatives are reported as mTOR inhibitors, suggesting the target compound may share similar biological pathways .
Table 2: Spectral Data for Key Functional Groups
Compound Type IR Absorption Bands (cm⁻¹) NMR Signatures (1H/13C)
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) NH protons at δ 8.5–9.5 ppm (1H-NMR)
1,2,4-Triazole Derivatives 1247–1255 (C=S), no C=O bands Aromatic protons at δ 7.0–8.5 ppm
Target Compound (Benzamide) ~1680 (C=O), no S-H bands Trifluoromethyl at δ 120–125 ppm (13C)

Data adapted from and .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a tetrahydroquinoline core and functional groups that suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H17F4N2O3S\text{C}_{17}\text{H}_{17}\text{F}_4\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent activity against sensitive cancer cells without the biphasic dose-response that complicates their use as chemotherapeutics . The mechanism often involves metabolic activation leading to the formation of reactive species that bind to cellular macromolecules and induce cell death.

The proposed mechanism for the biological activity of this compound involves:

  • Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
  • Covalent Binding : These intermediates can covalently bind to proteins and nucleic acids within cells, disrupting normal cellular functions and promoting apoptosis .
  • Targeting Specific Pathways : Similar compounds have been shown to induce expression of CYP enzymes in sensitive cancer cells, indicating a targeted mechanism that could be exploited for therapeutic purposes .

Case Studies

  • Fluorinated Benzothiazoles : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative activity in sensitive cancer cell lines. The activation of CYP enzymes was crucial for their efficacy, suggesting a similar pathway may be relevant for this compound .
  • Trifluoromethyl Compounds : Research on trifluoromethyl-substituted compounds has highlighted their ability to enhance metabolic stability and bioactivity. These compounds often show improved pharmacokinetic properties due to their lipophilicity and resistance to metabolic degradation .

Table 1: Comparison of Biological Activities

Compound NameStructureAnticancer ActivityMechanism
This compoundStructurePotent against various cancer cell linesMetabolic activation and covalent binding
5F 203 (Fluorinated Benzothiazole)-High potency without biphasic responseInduction of CYP enzymes
Trifluoromethyl Benzamide-Moderate potencyEnhanced metabolic stability

Q & A

Q. What are the optimal synthetic routes for preparing N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide?

  • Methodology : The synthesis typically involves two key steps:

Sulfonylation of tetrahydroquinoline : React 1,2,3,4-tetrahydroquinolin-6-amine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0–25°C .

Benzamide coupling : Use coupling agents like EDCI or HATU to conjugate 4-(trifluoromethyl)benzoic acid to the sulfonylated intermediate. Solvents such as DMF or THF are optimal, with reaction times of 12–24 hours at room temperature .
Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :
  • NMR Spectroscopy : Confirm substituent positions using 1H^1H- and 13C^{13}C-NMR. The 4-fluorobenzenesulfonyl group shows characteristic deshielded aromatic protons (δ 7.8–8.2 ppm), while the trifluoromethyl group appears as a singlet in 19F^{19}F-NMR (δ -63 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C23_{23}H19_{19}F4_{4}N2_{2}O3_{3}S: 495.10 g/mol) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases).
  • Cellular Viability Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48 hours .
  • Binding Affinity Studies : Employ surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., RORγ) .

Advanced Research Questions

Q. How does this compound modulate RORγ nuclear receptor activity, and how does its potency compare to known inhibitors?

  • Methodology :
  • Reporter Gene Assays : Transfect HEK293 cells with RORγ-responsive luciferase constructs. Treat with 0.1–10 µM compound and measure luminescence. Compare IC50_{50} values to reference inhibitors (e.g., SR1555: IC50_{50} = 1.5 µM) .
  • Competitive Binding Assays : Use 3H^3H-labeled ligands to determine Ki_i values. The 4-fluorobenzenesulfonyl group may enhance binding via hydrophobic interactions in the receptor’s ligand-binding domain .

Q. What strategies ensure selectivity for RORγ over RORα/β isoforms?

  • Methodology :
  • Isoform-Specific Assays : Test compound activity against RORα, β, and γ using isoform-specific reporter cell lines.
  • Structural Docking : Perform molecular dynamics simulations with RORγ crystal structures (PDB: 4WQZ) to identify residues critical for selectivity (e.g., Leu287 in RORγ vs. Val284 in RORα) .
  • Mutagenesis Studies : Introduce point mutations in RORα/β ligand-binding domains to assess binding disruption .

Q. How can in vivo pharmacokinetics and bioavailability be optimized for this compound?

  • Methodology :
  • Rodent PK Studies : Administer 10 mg/kg intravenously/orally to Sprague-Dawley rats. Collect plasma at 0–24 hours and analyze via LC-MS/MS. Calculate parameters: t1/2_{1/2}, Cmax_{max}, AUC .
  • Prodrug Derivatization : Modify the benzamide group with ester prodrugs to enhance oral absorption .
  • Tissue Distribution : Use radiolabeled 14C^{14}C-compound to quantify accumulation in target tissues (e.g., liver, brain) .

Q. How should contradictory data on IC50_{50} values across studies be reconciled?

  • Methodology :
  • Assay Standardization : Validate protocols using reference compounds (e.g., SR1001) under identical conditions (cell line, serum concentration, incubation time) .
  • Orthogonal Validation : Confirm inhibitory activity via thermal shift assays (TSA) or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Q. What in vitro and in vivo toxicity profiles are associated with this compound?

  • Methodology :
  • In Vitro Toxicity :
  • Hepatotoxicity : Assess viability in primary human hepatocytes (48-hour exposure, EC50_{50}).
  • hERG Inhibition : Use patch-clamp assays to evaluate cardiac risk (IC50_{50} for hERG K+^+ channels) .
  • In Vivo Toxicity : Conduct acute toxicity studies in mice (OECD 423 guidelines) with histopathology of major organs .

Q. Which metabolites are formed during hepatic processing, and how do they impact efficacy/toxicity?

  • Methodology :
  • Metabolite Identification : Incubate compound with human liver microsomes (HLM) and NADPH. Analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at tetrahydroquinoline) .
  • Activity Screening : Test metabolites in target assays (e.g., RORγ inhibition) to assess retained/increased activity .

Q. How can crystallography guide structure-based optimization of this compound?

  • Methodology :
  • Co-Crystallization : Soak RORγ ligand-binding domain crystals with 10 mM compound. Resolve structure at 2.0 Å resolution (PDB deposition) .
  • Fragment Replacement : Substitute 4-fluorobenzenesulfonyl with bulkier groups (e.g., naphthalene sulfonyl) to exploit hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.